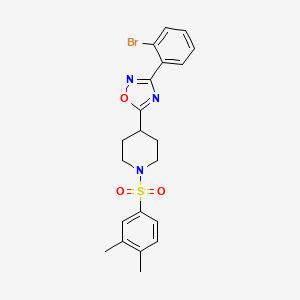

3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that falls within the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfone compounds containing the 1,3,4-oxadiazole moiety, which share structural similarities and could provide insights into the potential properties and applications of the compound .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting with the conversion of starting materials such as 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate into an intermediate oxadiazole-thiol compound. This intermediate is then reacted with various electrophiles under basic conditions in an aprotic polar solvent to yield the target compounds . The synthesis process is carefully designed to introduce the desired functional groups and achieve the final heterocyclic structure.

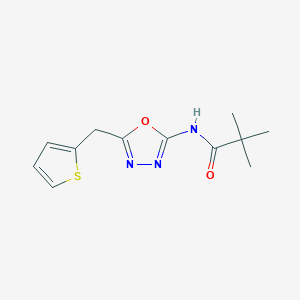

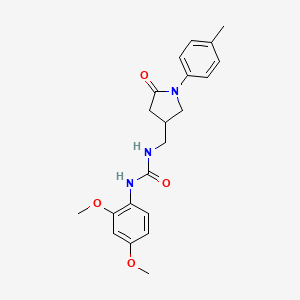

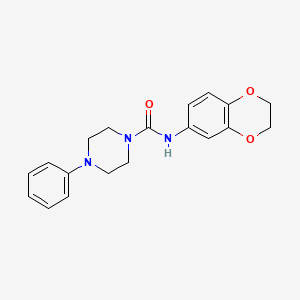

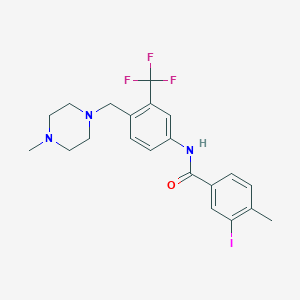

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectroscopic methods, including EI-MS, IR, 1H-NMR, and 13C-NMR. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core oxadiazole ring . The presence of a sulfonyl group and a piperidinyl moiety in the compound suggests a complex structure with multiple sites for potential biological interactions.

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the substituents attached to the oxadiazole ring. The papers provided do not detail specific reactions for the compound , but they do suggest that the synthesized compounds can interact with biological targets, such as enzymes, indicating that they can participate in chemical reactions relevant to biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure. The presence of a sulfonyl group could confer increased solubility in polar solvents, while the bromophenyl group might contribute to the overall stability of the compound. The papers do not provide specific data on the physical properties of the compound , but they do report on the biological activities of similar compounds, such as their antibacterial and antioxidant activities . These activities are indicative of the chemical properties of the oxadiazole derivatives and their potential as drug candidates or bactericides.

Relevant Case Studies

The papers discuss the evaluation of related 1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease and as antibacterial agents against tobacco bacterial wilt and various bacterial strains . These studies demonstrate the practical applications of the compounds and provide a basis for understanding how the compound might be used in similar contexts. The antibacterial and enzyme inhibition activities of these compounds highlight their potential in therapeutic and agricultural settings.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1,3,4-Oxadiazole derivatives, including compounds similar to 3-(2-Bromophenyl)-5-(1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-Oxadiazole, are synthesized for their notable biological activities. For instance, a study by Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole compounds and evaluated them for butyrylcholinesterase (BChE) enzyme inhibition, highlighting their potential in targeting human BChE protein for therapeutic purposes (Khalid et al., 2016).

Antibacterial Potential

The antimicrobial properties of 1,3,4-oxadiazole derivatives are also notable. Iqbal et al. (2017) synthesized N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating moderate inhibitors' activity, especially against Gram-negative bacterial strains (Iqbal et al., 2017). Similarly, another study by Khalid et al. (2016) on N-substituted derivatives of 1,3,4-oxadiazole revealed moderate to significant antibacterial activity (Khalid et al., 2016).

Anticancer Properties

The anticancer potential of these compounds is also researched. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showing promise as anticancer agents with several compounds exhibiting low IC50 values, indicative of strong anticancer activity (Rehman et al., 2018).

Alzheimer’s Disease Treatment

Additionally, compounds like the this compound have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. A study by Rehman et al. (2018) synthesized N-substituted derivatives to screen for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s treatment (Rehman et al., 2018).

Propiedades

IUPAC Name |

3-(2-bromophenyl)-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O3S/c1-14-7-8-17(13-15(14)2)29(26,27)25-11-9-16(10-12-25)21-23-20(24-28-21)18-5-3-4-6-19(18)22/h3-8,13,16H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCHKSFGRBJCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2505016.png)

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)

![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)